molecular formula C20H18ClNO2 B1420559 2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160262-89-4

2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420559
M. Wt: 339.8 g/mol
InChI Key: PUOILYKPTGIGAH-UHFFFAOYSA-N
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Description

The compound “2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride” is a complex organic molecule. It contains a quinoline ring which is a heterocyclic aromatic organic compound. It also has an ethoxyphenyl group and a carbonyl chloride group attached to it .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinoline ring, an ethoxyphenyl group, and a carbonyl chloride group . The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The carbonyl chloride group is typically very reactive and can undergo various reactions such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, and other properties .

Scientific Research Applications

Fluorescence Derivatization in High-Performance Liquid Chromatography

6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a similar compound, has been utilized as a highly sensitive fluorescence derivatization reagent for both primary and secondary alcohols in high-performance liquid chromatography. This application is significant for its ability to react with various alcohols, producing corresponding fluorescent esters that are separable on reversed-phase columns (Yoshida, Moriyama, & Taniguchi, 1992).

Synthesis of Alkynes

In another study, diethyl (dichloromethyl)phosphonate was used in the synthesis of alkynes like (4‐Methoxyphenyl)Ethyne, illustrating the utility of related quinoline compounds in organic synthesis processes (Marinetti & Savignac, 2003).

Nonlinear Optical Properties

A study on 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substituted benzenesulfonate compounds, which are structurally related to the queried compound, revealed their potential in nonlinear optical applications. These compounds exhibited promising characteristics for optical limiting applications, showcasing the potential of quinoline derivatives in optical technologies (Ruanwas et al., 2010).

pH-Metric and Theoretical Studies

A related compound, 2-[α-(o-methoxyphenyl)methylidenehydrazino]-4,6-dimethylquinoline, underwent pH-metric and theoretical studies to determine its complexation. This type of research is crucial for understanding the chemical behavior of quinoline derivatives in various environments (Samy et al., 2018).

Fluorescence Derivatization for Amines

Another study focused on 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, which was found effective as a fluorescence derivatization reagent for primary amines. This highlights its potential in analytical chemistry, especially in liquid chromatography for amine detection (Yoshida, Moriyama, Nakamura, & Taniguchi, 1993).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. The carbonyl chloride group is typically considered hazardous and can cause irritation or burns .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

properties

IUPAC Name

2-(2-ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2/c1-4-24-18-8-6-5-7-14(18)17-11-16(20(21)23)15-10-12(2)9-13(3)19(15)22-17/h5-11H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOILYKPTGIGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Ethoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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